4-methoxy-1-methyl-6-oxo-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-1,6-dihydropyridine-3-carboxamide
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Description
4-methoxy-1-methyl-6-oxo-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H23N3O4 and its molecular weight is 357.41. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
The compound is involved in the synthesis of diverse heterocyclic derivatives due to its versatile chemical structure, which allows for various reactions under catalytic conditions. Studies such as those by Bacchi et al. (2005) have shown the catalytic oxidative carbonylation reactions to produce derivatives like tetrahydropyridinedione and dihydropyridinone in satisfactory yields. These reactions highlight the compound's role in synthesizing complex molecular structures with potential biological activities (Bacchi et al., 2005).
Potential Biological Activities
The compound's derivatives, explored through modifications and synthetic routes, show promise in biomedical research. For instance, the synthesis of novel 1,2,4-Oxadiazole heterocyclic compounds containing 2-H-Pyranopyridine-2-one moieties, as described by Kumar and Mashelker (2007), suggests potential hypertensive activity, indicating its relevance in developing cardiovascular therapeutics (Kumar & Mashelker, 2007).
Spectroscopic and Structural Analysis
The compound and its derivatives' structural and spectroscopic analyses have provided insights into their chemical characteristics and potential applications. Research like that conducted by Cetina et al. (2010), which involved the synthesis and analysis of pyridine derivatives, elucidates the importance of structural studies in understanding the optical properties and emission spectra, thereby supporting further applications in materials science and pharmacology (Cetina et al., 2010).
Applications in Kinase Inhibition
Furthermore, derivatives of the compound have been explored as selective inhibitors for kinase activity, demonstrating the compound's utility in designing drugs targeting specific enzymes. The discovery of novel 3-Quinoline Carboxamides as potent, selective, and orally bioavailable inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase by Degorce et al. (2016) underscores the potential of such derivatives in cancer therapy and the broader field of targeted molecular inhibition (Degorce et al., 2016).
Properties
IUPAC Name |
4-methoxy-1-methyl-N-[oxan-4-yl(pyridin-3-yl)methyl]-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-22-12-15(16(25-2)10-17(22)23)19(24)21-18(13-5-8-26-9-6-13)14-4-3-7-20-11-14/h3-4,7,10-13,18H,5-6,8-9H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQXNQKEXHFREM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)NC(C2CCOCC2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.